Dbco-peg6-dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbco-peg6-dbco: is a monodisperse click chemistry linker containing two terminal dibenzocyclooctyne (DBCO) groups with a hydrophilic polyethylene glycol (PEG) spacer arm. This compound is known for its ability to react with azide-bearing compounds or biomolecules to form a stable triazole linkage without the need for a copper catalyst. The PEG spacer arm enhances water solubility and membrane permeability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dbco-peg6-dbco is synthesized through a series of chemical reactions involving the attachment of DBCO groups to a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as a succinimidyl ester, to introduce reactive groups.
Attachment of DBCO Groups: The activated PEG is then reacted with DBCO groups under controlled conditions to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Dbco-peg6-dbco primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions:
Reagents: Azide-bearing compounds or biomolecules.
Major Products: The major product formed from the reaction of this compound with azide-bearing compounds is a stable triazole linkage. This product is highly stable and can be used for various applications in chemistry and biology .
Wissenschaftliche Forschungsanwendungen
Dbco-peg6-dbco has a wide range of applications in scientific research, including:
Chemistry:
Click Chemistry: Used as a linker in click chemistry reactions to attach various functional groups to biomolecules.
Biology:
Bioconjugation: Utilized for the conjugation of proteins, peptides, and other biomolecules to enhance their stability and functionality.
Medicine:
Industry:
Wirkmechanismus
Dbco-peg6-dbco exerts its effects through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO groups react with azide-bearing compounds to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications. The PEG spacer arm increases the solubility and biocompatibility of the compound, allowing it to be used in various biological systems .
Vergleich Mit ähnlichen Verbindungen
Dbco-peg6-amine: Contains a DBCO group and an amine moiety, used in the synthesis of proteolysis-targeting chimeras (PROTACs).
Dbco-peg6-acid: An analog of Dbco-peg6-dbco with a carboxylic acid group, used for copper-free click chemistry reactions.
Uniqueness: this compound is unique due to its dual DBCO groups and PEG spacer arm, which provide enhanced solubility, stability, and biocompatibility. This makes it particularly suitable for applications in drug delivery, bioconjugation, and material science .
Eigenschaften
Molekularformel |
C52H58N4O10 |
---|---|
Molekulargewicht |
899.0 g/mol |
IUPAC-Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C52H58N4O10/c57-49(53-25-21-51(59)55-39-45-13-3-1-9-41(45)17-19-43-11-5-7-15-47(43)55)23-27-61-29-31-63-33-35-65-37-38-66-36-34-64-32-30-62-28-24-50(58)54-26-22-52(60)56-40-46-14-4-2-10-42(46)18-20-44-12-6-8-16-48(44)56/h1-16H,21-40H2,(H,53,57)(H,54,58) |
InChI-Schlüssel |
ZUUWARFXSSTKLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.